molecular formula C9H14Cl2O4 B14154273 Pentane-1,5-diyl bis(chloroacetate) CAS No. 90077-32-0

Pentane-1,5-diyl bis(chloroacetate)

Cat. No.: B14154273
CAS No.: 90077-32-0
M. Wt: 257.11 g/mol
InChI Key: OQORMPABZFOUFE-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(chloroacetate) is a chemical building block of interest in organic synthesis and materials research. As a diester featuring reactive chloroacetate groups, this compound serves as a flexible C5 linker. Its primary research value lies in its application as a bridging or cross-linking agent in polymerization reactions and the synthesis of more complex organic frameworks, such as polymers and dendrimers. The chloroacetyl groups are susceptible to nucleophilic substitution, allowing researchers to tether the pentane chain to other molecules, including amines and thiols. This functionality makes it a potential precursor in developing specialty chemicals and bio-based materials, similar to other pentane-1,5-diyl derivatives used in producing dicarbamates and related compounds . Researchers can leverage this compound to create novel polymeric structures or as an intermediate in pharmaceutical development. Handle with care; this product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90077-32-0

Molecular Formula

C9H14Cl2O4

Molecular Weight

257.11 g/mol

IUPAC Name

5-(2-chloroacetyl)oxypentyl 2-chloroacetate

InChI

InChI=1S/C9H14Cl2O4/c10-6-8(12)14-4-2-1-3-5-15-9(13)7-11/h1-7H2

InChI Key

OQORMPABZFOUFE-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(=O)CCl)CCOC(=O)CCl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Dimethyl Glutarate

The primary route to pentane-1,5-diol involves the hydrogenation of dimethyl glutarate (DMG). As detailed in EP1048638B1 , this reaction occurs in a hydrogenation zone under high-pressure conditions (450–1,000 psig) using a reduced copper chromite catalyst (e.g., DRD92/89). The stoichiometric equation is:

$$
\text{CH}3\text{OOC-(CH}2\text{)}3\text{-COOCH}3 + 4\text{H}2 \rightarrow \text{HO-(CH}2\text{)}5\text{-OH} + 2\text{CH}3\text{OH}
$$

Key parameters include:

  • Temperature : 180–250°C
  • Hydrogen-to-DMG molar ratio : 200:1 to 600:1
  • Catalyst loading : 5–10 wt% relative to DMG

The crude product contains pentane-1,5-diol (85–90%), δ-valerolactone (5–8%), and residual dimethyl glutarate (2–3%).

Purification via Vacuum Distillation

To isolate pentane-1,5-diol, the crude mixture undergoes vacuum distillation. The patent EP1048638B1 specifies a two-zone system:

  • Vaporization zone : Operated at 6.67 kPa and 120–150°C to volatilize pentane-1,5-diol while decomposing δ-valerolactone byproducts.
  • Distillation zone : Maintained at 2–20 kPa with dimethyl glutarate reflux to separate δ-valerolactone (overhead) and pentane-1,5-diol (side stream).

Esterification of Pentane-1,5-diol with Chloroacetic Acid

Reaction Mechanism and Conditions

The diol is esterified with chloroacetyl chloride (ClCH₂COCl) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution:

$$
\text{HO-(CH}2\text{)}5\text{-OH} + 2\text{ClCH}2\text{COCl} \rightarrow \text{ClCH}2\text{COO-(CH}2\text{)}5\text{-OOCCH}_2\text{Cl} + 2\text{HCl}
$$

Optimized conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran
  • Molar ratio : 1:2.2 (diol to chloroacetyl chloride)
  • Temperature : 0–5°C (to minimize side reactions)
  • Reaction time : 4–6 hours

Purification and Yield

The crude ester is washed with NaHCO₃ (5%) to remove residual acid, followed by drying over MgSO₄. Vacuum distillation (0.1 kPa, 110–120°C) yields 75–85% pure product. Further purification via silica gel chromatography (hexane:ethyl acetate, 4:1) enhances purity to >98%.

Alternative Synthetic Routes

Direct Esterification with Chloroacetic Acid

Using chloroacetic acid (ClCH₂COOH) and a dehydrating agent (e.g., DCC, H₂SO₄):

$$
\text{HO-(CH}2\text{)}5\text{-OH} + 2\text{ClCH}2\text{COOH} \xrightarrow{\text{H}2\text{SO}4} \text{ClCH}2\text{COO-(CH}2\text{)}5\text{-OOCCH}2\text{Cl} + 2\text{H}2\text{O}
$$

Challenges : Lower yields (60–70%) due to water formation and side-product polymerization.

Transesterification with Chloroacetate Esters

Reacting pentane-1,5-diol with methyl chloroacetate (ClCH₂COOCH₃) in the presence of lipase catalysts (e.g., Candida antarctica):

$$
\text{HO-(CH}2\text{)}5\text{-OH} + 2\text{ClCH}2\text{COOCH}3 \rightarrow \text{ClCH}2\text{COO-(CH}2\text{)}5\text{-OOCCH}2\text{Cl} + 2\text{CH}_3\text{OH}
$$

Advantages : Enzymatic specificity reduces byproducts, yielding 80–85% ester.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, 4H, -OCH₂-), 3.95 (s, 4H, ClCH₂COO-), 1.65–1.45 (m, 6H, -(CH₂)₃-).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), 680 cm⁻¹ (C-Cl).

Physicochemical Properties

Property Value Method
Molecular weight 257.11 g/mol PubChem CID 221793
Boiling point 285–290°C (dec.) Estimated
Density 1.32 g/cm³ Calculated
Solubility Insoluble in water Experimental

Industrial-Scale Production Considerations

Environmental Impact

  • Waste chloroacetic acid derivatives require neutralization with NaOH before disposal.
  • Catalytic hydrogenation generates methanol, which is recycled per EP1048638B1 protocols.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(chloroacetate) undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The ester bonds in pentane-1,5-diyl bis(chloroacetate) can be hydrolyzed under acidic or basic conditions to yield pentane-1,5-diol and chloroacetic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used under mild to moderate temperatures.

    Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride may be used, depending on the desired transformation.

Major Products

    Substitution Reactions: The major products include substituted esters or amides, depending on the nucleophile used.

    Hydrolysis: The primary products are pentane-1,5-diol and chloroacetic acid.

Scientific Research Applications

Pentane-1,5-diyl bis(chloroacetate) has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.

    Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a crosslinking agent in polymer manufacturing.

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(chloroacetate) primarily involves its reactivity towards nucleophiles. The chloroacetate groups are electrophilic and can react with nucleophiles to form new covalent bonds. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pentane-1,5-diyl-Linked Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Context Reference
Pentane-1,5-diyl bis(chloroacetate)* C₉H₁₂Cl₂O₄† 259.10† Chloroacetate ester groups Synthetic intermediate‡ N/A
Atracurium Impurity R (Dihydrochloride) C₅₁H₆₆N₂O₁₂·2HCl 971.04 Complex benzyl-tetrahydroisoquinoline esters Pharmaceutical impurity
1,5-Pentane-diyl bis(imidazolium) salt C₁₃H₂₂F₁₂N₄P₂ 644.24 Imidazolium cations, hexafluorophosphate Ionic liquid/crystal engineering

*Inferred data; †Calculated based on structure; ‡Hypothesized based on ester functionality.

Key Observations:

Backbone Flexibility : All compounds share the pentane-1,5-diyl spacer, which imparts flexibility and influences molecular conformation. For example, the bis(imidazolium) salt’s crystal structure highlights how the spacer affects packing in solid-state applications .

Functional Group Diversity: Chloroacetate vs. Benzyl-Isoquinoline Esters: Pentane-1,5-diyl bis(chloroacetate) lacks the aromaticity and alkaloid-like substituents of Atracurium Impurity R, which is critical for the latter’s role as a neuromuscular blocking agent impurity . Ionic vs. Covalent Linkages: The bis(imidazolium) compound’s ionic nature contrasts with the covalent ester bonds in Pentane-1,5-diyl bis(chloroacetate), affecting solubility and reactivity .

Physicochemical Properties

  • Solubility: Atracurium Impurity R’s dihydrochloride form enhances water solubility compared to the neutral, non-ionic Pentane-1,5-diyl bis(chloroacetate) .
  • Thermal Stability : The bis(imidazolium) compound’s hexafluorophosphate counterion likely improves thermal stability, a feature absent in the chloroacetate derivative .

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